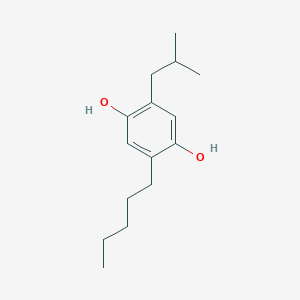
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a pentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol typically involves the alkylation of a benzene ring with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 2-methylpropyl chloride in the presence of AlCl3 to form 2-(2-methylpropyl)benzene.
Second Alkylation: The resulting product undergoes a second Friedel-Crafts alkylation with pentyl chloride to yield 2-(2-Methylpropyl)-5-pentylbenzene.
Hydroxylation: The final step involves hydroxylation of the benzene ring at the 1,4-positions using a suitable oxidizing agent such as potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, signal transduction pathways, and gene expression, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-(2-Methylpropyl)benzene-1,4-diol: Lacks the pentyl group, resulting in different chemical and biological properties.
5-Pentylbenzene-1,4-diol: Lacks the 2-methylpropyl group, affecting its reactivity and applications.
2-(2-Methylpropyl)-benzene-1,4-diol: Similar structure but without the pentyl group, leading to variations in its chemical behavior.
Uniqueness
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is unique due to the presence of both the 2-methylpropyl and pentyl groups, which confer distinct steric and electronic effects
特性
CAS番号 |
116423-27-9 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-pentylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-12-9-15(17)13(8-11(2)3)10-14(12)16/h9-11,16-17H,4-8H2,1-3H3 |
InChIキー |
SOZBAGRGGQHQFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C=C1O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
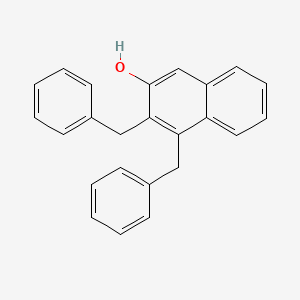
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)


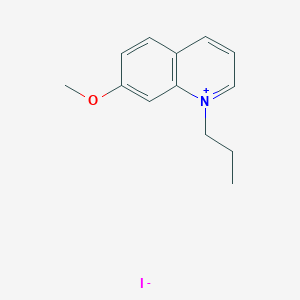
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
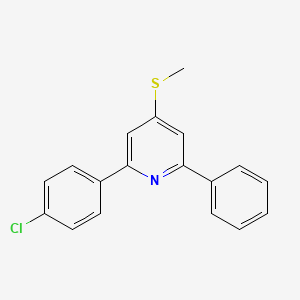
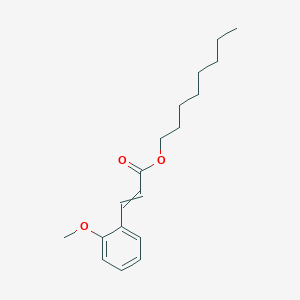
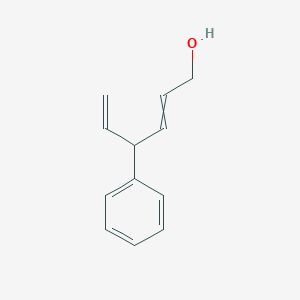

![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
